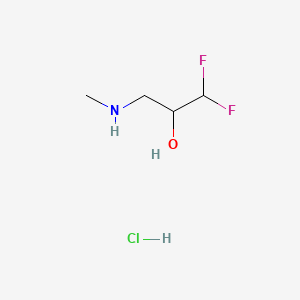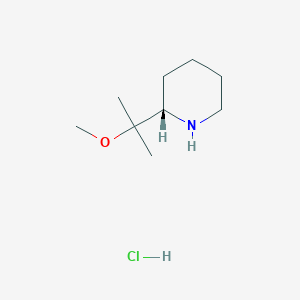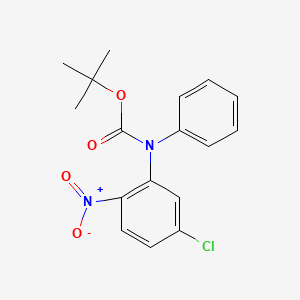
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a chemical compound with the molecular formula C₁₇H₁₇ClN₂O₄ and a molecular weight of 348.78 g/mol . This compound is known for its applications in various fields, including neurology research, particularly in the study of pain and inflammation .
Preparation Methods
The synthesis of (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . By binding to these receptors, the compound can modulate neurotransmission and influence various neurological processes . The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester can be compared with similar compounds such as:
Phenobarbital: Both compounds interact with GABA receptors, but phenobarbital is primarily used as an anticonvulsant and sedative.
The uniqueness of this compound lies in its specific applications in neurology research and its ability to modulate GABA receptors .
Properties
Molecular Formula |
C17H17ClN2O4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-nitrophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(21)19(13-7-5-4-6-8-13)15-11-12(18)9-10-14(15)20(22)23/h4-11H,1-3H3 |
InChI Key |
VBHZVBALECNZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
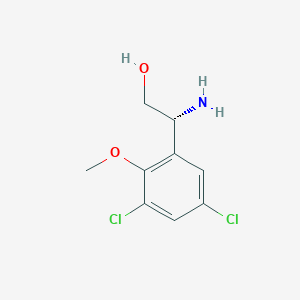

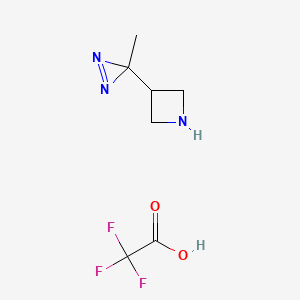
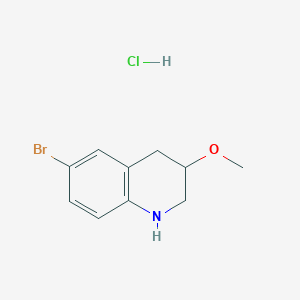
![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)
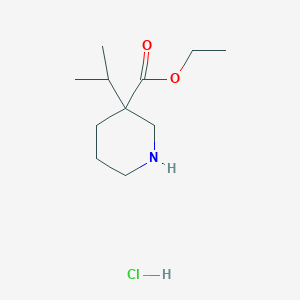

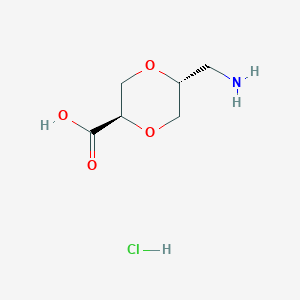
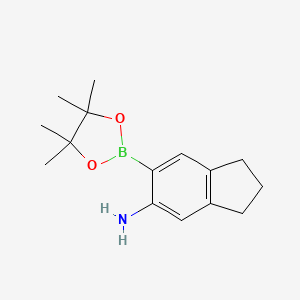
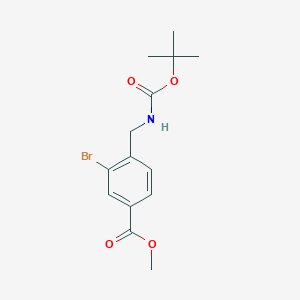
![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
